Product packaging for 4-Methylisoxazole-3-carboxamide(Cat. No.:CAS No. 38061-70-0)

4-Methylisoxazole-3-carboxamide

Cat. No.: B8222231
CAS No.: 38061-70-0
M. Wt: 126.11 g/mol
InChI Key: QUGADGXAROHCKR-UHFFFAOYSA-N
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Description

4-Methylisoxazole-3-carboxamide (CAS 38061-70-0) is a high-purity chemical intermediate with significant value in medicinal chemistry and pharmaceutical research. This compound features the isoxazole heterocycle, a key pharmacophore in developing novel therapeutic agents due to its wide spectrum of biological activities . Its core structure serves as a versatile building block for synthesizing more complex molecules targeting various disease pathways. Research into isoxazole-carboxamide derivatives has demonstrated substantial promise in oncology. Compounds within this class exhibit potent to moderate antiproliferative activities against a diverse panel of cancer cell lines, including melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . Some specific derivatives have shown broad-spectrum activity, while others, such as the closely related compound 2e, displayed exceptional potency against B16F1 melanoma cells with IC50 values as low as 0.079 µM. The efficacy of these compounds can be further enhanced through advanced formulation strategies like nanoemulgels, which significantly improve cytotoxic potency . Beyond oncology, isoxazole-carboxamide derivatives are investigated for their immunomodulatory properties. These compounds can exhibit immunosuppressive effects, such as inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines like TNF-α, suggesting potential applications in autoimmune and inflammatory diseases . Furthermore, recent studies highlight their role as modulators of ionotropic glutamate receptors, particularly AMPA receptors . By altering receptor kinetics—prolonging deactivation and accelerating desensitization—these derivatives offer a potential non-opioid pathway for managing chronic inflammatory pain, positioning them as candidates for next-generation neuromodulatory therapeutics . This compound is intended for research and development purposes only. This product is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O2 B8222231 4-Methylisoxazole-3-carboxamide CAS No. 38061-70-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-2-9-7-4(3)5(6)8/h2H,1H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGADGXAROHCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CON=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501303610
Record name 4-Methyl-3-isoxazolecarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38061-70-0
Record name 4-Methyl-3-isoxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38061-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methylisoxazole 3 Carboxamide and Its Derivatives

Classical and Contemporary Synthetic Routes

The construction of the 4-methylisoxazole-3-carboxamide scaffold can be broadly categorized into two main stages: the formation of the isoxazole (B147169) ring and the subsequent introduction or formation of the carboxamide group.

Cyclization Reactions for Isoxazole Ring Formation

The formation of the isoxazole ring is the foundational step in the synthesis of these compounds. Several reliable methods are employed to achieve this, each with its own advantages.

A well-established and classical method for forming the isoxazole core involves the reaction of a 1,3-dicarbonyl compound, such as ethyl acetoacetate (B1235776), with hydroxylamine (B1172632) hydrochloride. researchgate.netresearchgate.net This condensation reaction proceeds through a cyclization mechanism to form the isoxazole ring. nih.govwisdomlib.org The reaction involves the nucleophilic attack of the amine group of hydroxylamine on one of the carbonyl carbons of ethyl acetoacetate to form an oxime intermediate. nih.gov Subsequent intramolecular cyclization and dehydration lead to the formation of the stable isoxazole ring. This method is often used in one-pot syntheses where aldehydes are also included to generate more complex isoxazole derivatives. researchgate.netnih.gov

ReagentsCatalyst/SolventOutcomeReference
Ethyl acetoacetate, Hydroxylamine hydrochloride, Aromatic aldehydesAgro-waste-based solvent/glycerol3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones nih.gov
Ethyl acetoacetate, Hydroxylamine hydrochloride, BenzaldehydeDicationic ionic liquid/water3-methyl-4-arylmethylene-isoxazole-5(4H)-one derivatives researchgate.net
Methyl acetoacetate, Hydroxylamine hydrochloride, Substituted aldehydesFruit juices (e.g., Cocos nucifera L.)/water:ethanolSubstituted isoxazole derivatives nih.gov

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a powerful and direct method for the synthesis of isoxazoles. scispace.comresearchgate.net This reaction, often referred to as the Huisgen cycloaddition, allows for the regioselective formation of 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles. rsc.orgbeilstein-journals.org Nitrile oxides are typically generated in situ from the corresponding aldoximes using oxidizing agents like hypervalent iodine compounds or from hydroximoyl chlorides with a base. rsc.orgbeilstein-journals.org The choice of the alkyne substrate determines the substitution pattern at the 4- and 5-positions of the resulting isoxazole ring. While thermal conditions can lead to low yields and poor regioselectivity, the use of catalysts, such as copper(I), can improve the reaction's efficiency and selectivity for terminal alkynes. scispace.combeilstein-journals.org However, metal-free approaches are often preferred to avoid transition metal contamination. scispace.com

ReactantsConditionsProductReference
Oximes, Terminal alkynesHypervalent iodine3,5-disubstituted isoxazoles rsc.org
Resin-bound alkynes, Nitrile oxidesSolid-phase synthesisDisubstituted isoxazoles nih.gov
Nitrile oxides, 1,3-dicarbonyl compoundsAqueous medium, DIPEA3,4,5-trisubstituted isoxazoles beilstein-journals.org

Three-component reactions (TCRs) have emerged as highly efficient and atom-economical methods for the synthesis of complex molecules like isoxazole derivatives from simple starting materials in a single step. nih.govresearchgate.net For the synthesis of isoxazoles, a typical TCR might involve the reaction of an aldehyde, a β-ketoester like ethyl acetoacetate, and hydroxylamine hydrochloride. nih.govnih.govnanobioletters.com These reactions are often facilitated by a catalyst and can be performed under environmentally benign conditions. nih.gov The versatility of TCRs allows for the creation of a diverse library of substituted isoxazoles by simply varying the starting components.

For instance, the reaction of 5-amino-3-methylisoxazole, an aldehyde, and a 1,3-dicarbonyl compound can lead to the formation of fused isoxazolo[5,4-b]pyridine (B12869864) systems, demonstrating the power of MCRs in building molecular complexity. researchgate.net

Amidation and Coupling Reactions

Once the isoxazole core with a carboxylic acid or a related functional group at the 3-position is synthesized, the final step is the formation of the carboxamide.

A common and effective method for forming the amide bond is the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an amine. researchgate.netgoogle.com In this two-step process, the 4-methylisoxazole-3-carboxylic acid is first converted to the more reactive 4-methylisoxazole-3-carbonyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting acyl chloride is then reacted with a suitable primary or secondary amine to yield the desired this compound derivative. researchgate.net This reaction is often performed in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. This method is highly versatile as a wide variety of amines can be used to generate a diverse range of N-substituted carboxamides.

PrecursorReagentsProductReference
5-methylisoxazole-3-carboxylic acid1. Thionyl chloride (SOCl₂) 2. Various amines5-methylisoxazole-3-carboxamide (B1215236) derivatives researchgate.net
5-methylisoxazole-4-carboxylic acid1. Thionyl chloride 2. Trifluoromethyl aniline5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide google.com
Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate1. Hydrolysis (to carboxylic acid) 2. Thionyl chloride 3. 6-aminopenicillanic acidDicloxacillin google.com

Synthesis of Key Intermediates (e.g., 4-Methylisoxazole-3-carboxylic Acid)

The availability of the corresponding isoxazole carboxylic acid is paramount for the synthesis of the target carboxamide. The synthesis of substituted isoxazole carboxylic acids, such as the regioisomeric 5-methylisoxazole-3-carboxylic acid, can be achieved through the hydrolysis of its corresponding ethyl ester. guidechem.com This reaction is typically performed using a base like lithium hydroxide (B78521) (LiOH) in a mixture of solvents such as tetrahydrofuran (B95107) (THF) and water. guidechem.com

A general and versatile method for preparing pure 3,5-disubstituted-4-isoxazolecarboxylic esters, which are the precursors to the corresponding acids, has been established. orgsyn.org This method is significant as it avoids the formation of positional isomers. orgsyn.org For instance, the synthesis of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate is achieved through a multi-step process starting from ethyl acetoacetate and pyrrolidine (B122466) to form an enamine, which is then reacted with a primary nitro compound like 1-nitropropane (B105015) in the presence of phosphorus oxychloride. orgsyn.org The resulting ester can then be hydrolyzed to the carboxylic acid. google.comorgsyn.org

Table 2: General Synthesis of Isoxazole-4-Carboxylic Acid Precursor

Step Reactants Reagents/Conditions Intermediate/Product
1 Ethyl acetoacetate, Pyrrolidine Benzene, Reflux (Dean-Stark) Ethyl β-pyrrolidinocrotonate
2 Ethyl β-pyrrolidinocrotonate, 1-Nitropropane Phosphorus oxychloride, Triethylamine, Chloroform Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

Regioselective Synthesis Strategies

The synthesis of specifically substituted isoxazoles requires precise control over the regiochemical outcome of the cyclization reaction. The formation of the isoxazole ring, typically from a three-carbon component and a hydroxylamine source, can lead to different regioisomers depending on the reaction conditions and the nature of the substituents on the starting materials. rsc.orgacs.org

Methodologies have been developed to selectively synthesize different series of regioisomeric isoxazoles. rsc.org For example, the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride can be directed to yield 4,5-disubstituted, 3,4-disubstituted, or 3,4,5-trisubstituted isoxazoles by carefully varying the reaction parameters. rsc.org Other strategies involve the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes. nih.gov The regioselectivity of this cycloaddition can be controlled by using vinylphosphonates that have a leaving group in either the α or β position, leading to 3,5- and 3,4-disubstituted isoxazoles, respectively. nih.gov

Advanced Synthetic Transformations and Derivatization

Beyond the initial synthesis of the isoxazole carboxamide scaffold, advanced methods are employed for further functionalization, enabling the creation of complex molecular architectures.

Palladium-Catalyzed C-H Activation and Functionalization

A significant advancement in the derivatization of molecules containing the isoxazole carboxamide moiety is the use of palladium-catalyzed C-H activation. This powerful technique allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds, guided by a directing group within the molecule. The isoxazole carboxamide group itself can serve as an effective directing group in these transformations.

A noteworthy application of this strategy is the palladium-catalyzed acetoxylation of primary γ-C(sp³)–H bonds, directed by a 5-methylisoxazole-3-carboxamide (MICA) group. acs.orgnih.gov This reaction demonstrates the ability of the MICA group to act as a bidentate directing group, facilitating the selective functionalization of a typically unreactive methyl group at the γ-position relative to the amide. acs.orgnih.gov The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and an oxidant to enable the C-O bond formation. This transformation provides a direct route to γ-acetoxylated products, which are valuable synthetic intermediates. acs.orgnih.govrsc.org

Table 3: Palladium-Catalyzed γ-C(sp³)–H Acetoxylation

Substrate Type Directing Group Catalyst Reagent Product

The MICA-directed γ-C(sp³)–H acetoxylation has been successfully applied to the derivatization of amino acids. acs.orgnih.gov Specifically, the primary γ-C(sp³)–H bonds in amino acids such as valine, threonine, and isoleucine have been selectively acetoxylated using this methodology. acs.orgnih.gov This functionalization of the amino acid side chain opens up new avenues for creating novel, non-proteinogenic amino acids. The resulting γ-acetoxylated α-amino acid derivatives are versatile intermediates that can be converted into other valuable compounds, such as γ-mercapto amino acids, which have applications in protein synthesis and native chemical ligation. nih.gov

Table 4: Amino Acid Derivatization via C-H Acetoxylation

Amino Acid Substrate Directing Group Key Transformation Application of Product

Lithiation and Electrophilic Quenching at the Isoxazole 4-Position

A key strategy for functionalizing the isoxazole ring is through lithiation followed by electrophilic quenching. This method allows for the introduction of substituents at specific positions of the isoxazole core.

One approach involves the dilithiation of 4-[5′-sulfonylmethylisoxazolyl]-1,4-dihydropyridines, which can then be selectively quenched with electrophiles. umt.edu This provides a direct route to functionalized Hantzsch esters. umt.edu Another example is the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. In this process, the 4-acetyl group is protected, and the 5-methyl group is lithiated. The resulting anion can then react with various electrophiles, such as alkyl halides and aldehydes, to introduce new functional groups at the 5-methyl position. researchgate.net The choice of base and the addition of lithium chloride have been shown to significantly improve reaction yields. researchgate.net

Similarly, the deprotonation of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines with n-butyllithium leads to lithiation at the 2-position. The resulting organolithium species can be trapped with a range of electrophiles to yield 2,2-disubstituted tetrahydroquinolines. nih.gov While not directly on the isoxazole ring, this demonstrates the power of lithiation and electrophilic quench in creating substituted heterocyclic compounds.

It is generally understood that electrophilic aromatic substitution on isoxazoles preferentially occurs at the 4-position, a phenomenon that can be rationalized by examining the resonance structures of the reaction intermediate. reddit.com

Substitution Reactions and Functional Group Interconversions

The functionalization of pre-formed isoxazole rings through substitution reactions and the interconversion of functional groups are common strategies to generate diverse derivatives.

A prevalent method for synthesizing isoxazole-carboxamides involves the coupling of an isoxazole carboxylic acid with various amines. researchgate.netresearchgate.net This amidation is often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.govnih.gov This approach has been successfully used to synthesize a series of 5-methylisoxazole-3-carboxamide derivatives. researchgate.net

The resulting carboxamide derivatives can undergo further modifications. For instance, the methoxycarbonyl group of a synthesized 4-oxo-1,4-dihydropyridine-3-carboxylate, which was prepared from an isoxazole precursor, was selectively reduced to a hydroxymethyl group. beilstein-journals.org In another example, a pyridone derivative was treated with phosphorus tribromide to afford a bromo-substituted nicotinate, which was then used in a Suzuki coupling reaction to create a triaryl-substituted nicotinate. beilstein-journals.org These examples highlight the versatility of functional group interconversions in creating a library of complex molecules from a common isoxazole-derived intermediate.

The table below summarizes the synthesis of various isoxazole-carboxamide derivatives through coupling reactions.

Starting Isoxazole Carboxylic AcidAmineCoupling AgentsProduct
5-methylisoxazole-3-carbonyl chlorideVarious amines-5-methylisoxazole-3-carboxamide derivatives researchgate.net
5-phenyl-1,2-oxazole-3-carboxylic acid chloridePrimary aromatic and aliphatic aminesTriethylamineFunctionally substituted 5-phenyl-1,2-oxazole-3-carboxamides researchgate.net
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acidAniline derivativesEDC, DMAPIsoxazole-carboxamide derivatives nih.gov
5-methyl-3-phenylisoxazole-4-carboxylic acidAniline derivativesEDCI, DMAPPhenyl-isoxazole-carboxamide derivatives nih.gov

Preparation of Halogenated Isoxazole Carboxamide Analogs

The introduction of halogen atoms into the isoxazole carboxamide scaffold can significantly influence the biological activity of the resulting compounds. Several methods have been developed for the synthesis of these halogenated analogs.

One common strategy involves the use of halogenated starting materials. For example, 5-chloro-4-chlorosulfonyl-1-ethyl-2-methyl-imidazole can be used to synthesize chloro-substituted isoxazole derivatives. researchgate.net Similarly, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride is a key intermediate in the synthesis of the drug dicloxacillin. google.com This intermediate is prepared from 2,6-dichlorobenzohydroxamoyl chloride. google.com

Another approach is the direct halogenation of the isoxazole ring. For instance, the use of N-chlorosuccinimide (NCS) can lead to the formation of chloro-substituted isoxazoles and isoxazolines through a tandem one-pot 1,3-dipolar cycloaddition followed by regioselective chlorination. rsc.org Chlorinative cyclization using NCS and trimethylsilyl (B98337) chloride has also been reported for the synthesis of 4-chloroisoxazoles. nih.gov

Furthermore, halogenated isoxazole carboxamides can be prepared by coupling a halogenated isoxazole carboxylic acid with an appropriate amine. A patent describes the preparation of a compound from 5-(4-fluorophenyl)isoxazole-3-carboxylic acid. google.com

The table below provides examples of halogenated isoxazole carboxamide analogs and their synthetic precursors.

Halogenated PrecursorProduct
5-chloro-4-chlorosulfonyl-1-ethyl-2-methyl-imidazoleChloro-substituted isoxazole derivative researchgate.net
2,6-dichlorobenzohydroxamoyl chloride3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride google.com
(E/Z)-alkynyl-O-methyl oximes with NCS/trimethylsilyl chloride4-chloroisoxazoles nih.gov
5-(4-fluorophenyl)isoxazole-3-carboxylic acidFluorinated isoxazole carboxamide google.com

Green Chemistry Approaches in Isoxazole Carboxamide Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. This has led to the exploration of green chemistry approaches for the synthesis of isoxazole carboxamides, focusing on metal-free protocols, the use of aqueous solutions, and catalyst-free or recyclable catalytic systems.

Metal-Free Synthetic Protocols

Traditional methods for isoxazole synthesis often rely on metal catalysts, such as copper or ruthenium, for 1,3-dipolar cycloaddition reactions. nih.govresearchgate.netrsc.org However, these methods can suffer from drawbacks like high cost, toxicity, and difficulty in removing metal residues from the final product. nih.govresearchgate.netrsc.org Consequently, metal-free synthetic routes have emerged as attractive alternatives.

One notable metal-free approach is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. nih.gov This can be achieved using various methods, including solid-phase synthesis, microwave-assisted reactions, and ultrasonication. nih.govresearchgate.net For instance, isoxazole derivatives have been synthesized from ethyl nitroacetate (B1208598) and aromatic aldehydes in water using DABCO as a catalyst under ultrasonication. rsc.org Another strategy involves the reaction of N-Boc-masked chloroximes with a mild base to generate nitrile oxides in situ, which then react with alkynes or enamines. nih.gov

Furthermore, a practical method for synthesizing isoxazole-fused tricyclic quinazoline (B50416) alkaloids has been developed using tert-butyl nitrite (B80452) (TBN) as a radical initiator and a source of N-O under metal-free conditions. nih.gov A simple and efficient metal-free synthesis of 3,5-disubstituted isoxazoles and isoxazolines has also been described using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org

Use of Aqueous Solutions as Reaction Media

The use of water as a reaction solvent is a cornerstone of green chemistry, offering advantages in terms of safety, cost, and environmental impact. Several synthetic methods for isoxazoles have been adapted to aqueous media.

For example, the synthesis of isoxazole derivatives has been achieved through the reaction of (E)-N-(arylethenesulfonyl)thiophene-2-carboxamide with araldoxime in the presence of cetyltrimethylammonium bromide (CTAB) and iodosobenzene (B1197198) in water at room temperature. nih.gov Another study reports the clean and efficient synthesis of isoxazole derivatives in aqueous media, where the precipitate can be collected by simple filtration. mdpi.com The synthesis of isoxazole derivatives has also been accomplished by reacting ethyl nitroacetate and aromatic aldehydes in water using DABCO as a catalyst under ultrasonication. rsc.org

Catalyst-Free and Recyclable Catalytic Systems

Developing catalyst-free reactions or employing recyclable catalysts are key principles of green chemistry that aim to reduce waste and improve process efficiency.

An unprecedented catalyst-free, three-component reaction has been developed for the synthesis of isoxazolidines from haloalkynes, nitrosoarenes, and maleimides. rsc.org This reaction proceeds through a 1,2-halo migration and a [3 + 2] cycloaddition cascade. rsc.org

In terms of recyclable catalysts, heteropolyacids have been shown to be effective and reusable catalysts for the synthesis of isoxazole derivatives. researchgate.net These catalysts can be used for the condensation of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride. researchgate.net One particular study identified H3PW11CuO40 as a highly effective catalyst for this transformation. researchgate.net Another example is the use of a bulk Preyssler heteropolyacid, H14[NaP5W29MoO110], as an efficient and recyclable catalyst for the synthesis of various heterocyclic compounds. researchgate.net

The table below highlights some green chemistry approaches in isoxazole synthesis.

Green ApproachReactionConditionsReference
Metal-Free1,3-dipolar cycloadditionDBU rsc.org
Metal-FreeRadical cyclizationTBN nih.gov
Aqueous MediaCycloadditionCTAB, iodosobenzene, water nih.gov
Aqueous MediaCondensationWater, ultrasonication rsc.org
Recyclable CatalystCondensationHeteropolyacid researchgate.net
Catalyst-FreeCycloaddition- rsc.org

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring is an aromatic heterocycle whose stability allows for various chemical manipulations of its substituents. researchgate.net However, the ring itself can participate in specific reactions, most notably through cleavage of the weak N-O bond. researchgate.netnih.gov This ring-opening is a key transformation, as it can unmask other functional groups, making isoxazoles valuable synthetic intermediates. researchgate.net

The cleavage of the isoxazole ring can lead to the formation of diverse difunctionalized compounds. Depending on the reaction conditions and the substrate's substitution pattern, products such as 1,3-dicarbonyls, enaminoketones, β-amino alcohols, or α,β-unsaturated oximes can be generated. researchgate.net This reactivity highlights the role of the isoxazole ring as a latent form of these more complex functionalities.

Another significant transformation of the isoxazole ring is its expansion. For instance, certain isoxazole derivatives can undergo molybdenum hexacarbonyl-mediated ring expansion to yield 4-pyridone structures. beilstein-journals.org This type of reaction demonstrates the utility of the isoxazole core in constructing larger, more complex heterocyclic systems.

Metabolic studies on related isoxazole compounds, such as the drug leflunomide (B1674699) (a 5-methylisoxazole-4-carboxamide (B3392548) derivative), show that the N-O bond of the isoxazole ring is susceptible to cleavage in biological systems. nih.gov This metabolic vulnerability underscores the inherent reactivity of this bond within the heterocyclic system. nih.gov

Reaction TypeDescriptionPotential ProductsReference
Ring Cleavage (N-O Bond)The most common reaction pathway for the isoxazole ring, often initiated by reduction or other metabolic processes.Enaminoketones, 1,3-dicarbonyls, β-amino alcohols. researchgate.netnih.gov
Ring ExpansionMetal-mediated insertion into the ring structure to form larger heterocyclic systems.4-Pyridones. beilstein-journals.org

Reactions at the Carboxamide Moiety

The carboxamide group (-CONH₂) at the 3-position of the ring is a versatile functional group that can undergo several characteristic reactions. The primary reaction is hydrolysis, which cleaves the amide bond to yield the corresponding carboxylic acid, 4-methylisoxazole-3-carboxylic acid, and ammonia (B1221849). This reaction can be catalyzed by acid or base.

Conversely, the carboxamide itself is typically synthesized from the more reactive carboxylic acid or its derivatives. A common synthetic route involves activating the carboxylic acid (4-methylisoxazole-3-carboxylic acid) with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), followed by reaction with an amine. nih.gov An alternative pathway is the conversion of the carboxylic acid to a highly reactive acyl chloride (e.g., 5-methylisoxazole-3-carbonyl chloride) using an agent like thionyl chloride (SOCl₂), which then readily reacts with an amine to form the amide bond. researchgate.net

Reaction TypeReactant(s)Product(s)Reference
Amide Formation (from Carboxylic Acid)4-Methylisoxazole-3-carboxylic acid, Amine, Coupling Agents (e.g., EDCI, DMAP)4-Methylisoxazole-3-carboxamide derivative nih.gov
Amide Formation (from Acyl Chloride)4-Methylisoxazole-3-carbonyl chloride, AmineThis compound derivative researchgate.net
Amide Hydrolysis / CleavageThis compound, Water (acid/base catalyst)4-Methylisoxazole-3-carboxylic acid, Ammonia nih.gov

Influence of Substituents on Reaction Pathways and Selectivity

The substituents on the isoxazole ring and the carboxamide nitrogen play a critical role in directing the course and selectivity of chemical reactions. The methyl group at the 4-position of the isoxazole ring exerts both electronic and steric effects. Electronically, it is a weak electron-donating group, which can subtly influence the aromaticity and electron density of the ring, potentially affecting the ease of ring-opening reactions.

In more complex derivatives, substituents on an N-aryl group of the carboxamide can have a profound impact. The electronic nature of these substituents (whether they are electron-withdrawing or electron-donating) can alter the reactivity of the amide bond and even influence reactions on the isoxazole ring. nih.gov For example, in multi-component reactions involving related 5-amino-3-methylisoxazoles, the nature of the N-aryl substituent on a reactant can switch the reaction pathway between different outcomes, leading to the selective formation of distinct heterocyclic scaffolds. beilstein-journals.org The use of different reaction conditions, such as sonication or specific catalysts, can further exploit these substituent effects to control the product distribution. beilstein-journals.org

Spectroscopic and Advanced Analytical Characterization of 4 Methylisoxazole 3 Carboxamide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 4-methylisoxazole-3-carboxamide, both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable data regarding the chemical environment of each atom.

¹H NMR Spectroscopy: In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the ¹H NMR spectrum of this compound typically exhibits distinct signals corresponding to the methyl and amide protons. The methyl protons (CH₃) usually appear as a singlet, while the amide protons (CONH₂) present as two separate broad singlets due to restricted rotation around the C-N bond.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key resonances are expected for the methyl carbon, the isoxazole (B147169) ring carbons, and the carbonyl carbon of the amide group. The chemical shifts of the isoxazole ring carbons are characteristic of this heterocyclic system.

Table 1: Representative NMR Data for Isoxazole Derivatives

Compound/Derivative Nucleus Solvent Chemical Shift (δ, ppm)
5-methylisoxazole-3-carboxylic acid ¹H NMR MeOD 2.30 (s, CH of isoxazole)
5-methylisoxazole-3-carboxamide (B1215236) derivative ¹H NMR - 2.34 (s, CH of isoxazole)
Ethyl 5-(2-(pyridin-4-ylamino)oxazol-4-yl)isoxazole-3-carboxylate ¹H NMR Acetone 9.41 (s, 1H), 8.17 (s, 1H), 7.76 (d, J = 7.9 Hz, 2H), 7.36 (t, J = 7.9 Hz, 2H), 7.12–6.75 (m, 2H), 4.43 (q, J = 7.1 Hz, 2H), 1.39 (t, J = 7.1 Hz, 3H)
5-(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxylic acid ¹H NMR DMSO-d₆ 10.45 (s, 1H), 9.47 (s, 1H) 8.42 (s, 1H), 7.66 (d, J = 7.8 Hz, 2H), 7.34 (t, J = 7.9 Hz, 2H), 7.00 (dd, J = 15.0, 7.6 Hz)
5-methylisoxazole-3-carboxylic acid ¹³C NMR - 169.5 (C4 of isoxazole)
Ethyl 5-(2-(pyridin-4-ylamino)oxazol-4-yl)isoxazole-3-carboxylate ¹³C NMR Acetone 20.8; 62.4; 101.5; 117.4; 122.4; 129.8; 132.7; 136.9; 156.5; 156.6; 158.1; 159.3; 165.1

Note: The data presented is for related isoxazole derivatives and serves as a representative example of the types of signals and shifts observed in these structures. Specific data for this compound may vary.

Mass Spectrometry (MS) Techniques (EIMS, HRMS, ESI-MS)

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. Various ionization techniques can be employed for the analysis of this compound.

Electron Ionization Mass Spectrometry (EIMS): EIMS involves bombarding the sample with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum of a 5-methylisoxazole-3-carboxamide derivative showed a molecular ion peak (M+) at m/z 127, confirming its molecular weight. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For a related isoxazole derivative, HRMS (ESI) calculated for C₁₇H₁₇N₃O₄ [M + H]⁺ was 328.1219 and found to be 328.1401. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts. ESI-MS analysis is frequently coupled with liquid chromatography for LC-MS studies. nih.gov For instance, in the analysis of related compounds, ESI-MS was used to identify protonated molecules and their fragments. nih.govbeilstein-journals.org

Table 2: Mass Spectrometry Data for Isoxazole Derivatives

Compound/Derivative Ionization Method Ion m/z (Observed)
5-methylisoxazole-3-carboxylic acid EIMS [M+] 127
Ethyl 5-(2-(pyridin-4-ylamino)oxazol-4-yl)isoxazole-3-carboxylate HRMS (ESI) [M + H]⁺ 300.1112
Ethyl 5-(2-(pyridin-4-ylamino)oxazol-4-yl)isoxazole-3-carboxylate HRMS (ESI) [M + H]⁺ 301.0999
5-(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxylic acid HRMS (ESI) [M + H]⁺ -
5-aminoimidazole-4-carboxamide (B1664886) (AICA) ESI(+) [M+H]⁺ 127
AICA Fragment ESI(+) - 110

Note: The data is for related isoxazole derivatives to illustrate the application of mass spectrometry techniques.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. For a derivative, 5-methylisoxazole-3-carboxylic acid, characteristic absorption bands were observed at 1718 cm⁻¹ (C=O), 1652 cm⁻¹ (C=C), 1538 cm⁻¹ (N-O), and 1250 cm⁻¹ (C-O). researchgate.net Another related compound exhibited absorption bands at 3603 cm⁻¹ for the OH group, 1645 cm⁻¹ for the C=O of the amide, and 1582 cm⁻¹ for the C=N group. researchgate.net

Table 3: IR Absorption Bands for Isoxazole Derivatives

Compound/Derivative Functional Group Wavenumber (cm⁻¹)
5-methylisoxazole-3-carboxylic acid C=O 1718
5-methylisoxazole-3-carboxylic acid C=C 1652
5-methylisoxazole-3-carboxylic acid N-O 1538
5-methylisoxazole-3-carboxylic acid C-O 1250
Derivative 13 OH 3603
Derivative 13 C=O (amide) 1645
Derivative 13 C=N 1582

Note: The data is for related isoxazole derivatives to provide representative IR absorption frequencies.

Chromatographic Methods for Purity and Analysis (HPLC, LC-MS/MS, UPLC)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, ensuring its purity and facilitating its analysis in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of pharmaceutical compounds. For the analysis of related isoxazole compounds, analytical HPLC systems with UV detection (at 210 nm) and a C18 column are often employed. nih.gov A gradient elution with a mobile phase consisting of trifluoroacetic acid (TFA) in water and acetonitrile (B52724) is a common practice. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. An LC-MS/MS method was developed for the determination of 5-aminoimidazole-4-carboxamide (AICA), a structurally similar compound, in human plasma. nih.gov This method involved ion-pair extraction and separation on an ODS2 column with a methanol-water mobile phase, followed by detection using an electrospray ionization source in positive ion mode. nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. It is often used for high-resolution mass spectrometry (HRMS) analyses. rsc.org

Table 4: Chromatographic Conditions for the Analysis of Related Compounds

Technique Column Mobile Phase Detection Application
HPLC YMC-Pack RP C18 (4.6 × 250 mm, 5 µm) Gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile/H₂O (4:1) (B) UV (210 nm) Purity analysis of synthesized peptides
LC-MS/MS Hypersil ODS2 Methanol-water (68:32, v/v) ESI(+) with MRM Determination of AICA in human plasma
UPLC Acquity H-Class - HRMS High-resolution mass analysis

Note: The table summarizes chromatographic conditions used for the analysis of compounds structurally related to this compound.

Computational and Theoretical Studies in 4 Methylisoxazole 3 Carboxamide Research

Quantum-Chemical Calculations

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of 4-Methylisoxazole-3-carboxamide. These calculations provide a detailed picture of the molecule's three-dimensional structure and electronic landscape.

Table 1: Representative Optimized Geometrical Parameters for an Isoxazole (B147169) Core Structure

ParameterValue (Å or Degrees)
N-O Bond Length1.42
C=N Bond Length1.30
C-C (ring) Bond Length1.44
C-C (carboxamide) Bond Length1.51
O-C-C Angle110.5
C-N-O Angle108.0

Note: These are representative values for an isoxazole ring and may vary for this compound.

Understanding the electronic structure of this compound is crucial for predicting its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For isoxazole derivatives, the HOMO is typically localized over the electron-rich regions of the aromatic and heterocyclic rings, while the LUMO is often distributed over the electron-withdrawing carboxamide group. This distribution influences how the molecule interacts with biological targets.

Quantum-chemical calculations are also employed to estimate a variety of molecular descriptors that are critical for predicting a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). These descriptors for isoxazole-carboxamide derivatives are often calculated using modules like QikProp. nih.gov

Table 2: Calculated Molecular Descriptors for a Representative Isoxazole-Carboxamide Derivative

DescriptorPredicted Value
Molecular Weight< 500
LogP (octanol/water)1.0 - 3.0
Total Polar Surface Area (TPSA)60 - 80 Ų
Number of Hydrogen Bond Donors1 - 2
Number of Hydrogen Bond Acceptors3 - 4

Note: These values are typical for drug-like isoxazole derivatives and provide a general profile. nih.gov

Molecular Docking and Virtual Screening Approaches

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is extensively used in virtual screening to identify potential drug candidates from large compound libraries. In the context of isoxazole-carboxamides, docking studies have been performed to investigate their binding to various enzymes, such as cyclooxygenases (COX-1 and COX-2). nih.gov These studies help to elucidate the key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the protein, providing a rationale for the compound's biological activity.

Molecular Dynamics Simulations to Elucidate Mechanisms of Action

To understand the dynamic behavior of the ligand-protein complex, molecular dynamics (MD) simulations are employed. These simulations provide a time-resolved view of the molecular interactions, offering insights into the stability of the binding pose predicted by docking and the conformational changes that may occur upon ligand binding. For isoxazole-carboxamide derivatives, MD simulations have been used to study the dynamic stability of their complexes with biological targets, helping to refine the understanding of their mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For isoxazole derivatives, 3D-QSAR models have been developed to predict their antibacterial activity. These models use steric and electrostatic fields around the molecules to correlate with their biological potency. While specific QSAR studies prominently featuring this compound are not widely reported, the methodology is applicable to this compound within a series of analogues to guide the design of more potent derivatives.

Mechanistic Insights into the Biological Activity of 4 Methylisoxazole 3 Carboxamide Derivatives Non Clinical and in Vitro Studies

Receptor and Pathway Modulation

Derivatives of the isoxazole-carboxamide scaffold have been investigated for their ability to modulate various receptors and signaling pathways.

Specifically, isoxazole-4-carboxamide derivatives have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govresearchgate.net These receptors, particularly those permeable to calcium, are highly expressed in the spinal dorsal horn and play a crucial role in nociceptive transmission and inflammatory pain. nih.govresearchgate.net Overactivation of AMPA receptors contributes to central sensitization and chronic pain. nih.gov

In an electrophysiological study, twelve isoxazole-4-carboxamide derivatives (CIC-1 to CIC-12) were tested for their effects on AMPA receptor-mediated currents in HEK293t cells. researchgate.net The results showed that these compounds are potent inhibitors of AMPA receptor activity, with some derivatives causing a significant reduction in current. nih.govresearchgate.net

CompoundInhibition Fold (GluA2)
CIC-18-fold
CIC-27.8-fold

Data from whole-cell patch clamp recordings. nih.govresearchgate.net

These derivatives act as negative allosteric modulators, binding to regulatory sites distinct from the glutamate-binding domain. nih.gov This modulation of AMPA receptor kinetics presents a potential therapeutic strategy for managing pain. nih.govresearchgate.net

Furthermore, in a different context, 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives have been identified as novel agonists of hypoxia-inducible factor-2α (HIF-2α). nih.gov HIF-2 is a key transcription factor in cellular responses to low oxygen, regulating the production of erythropoietin (EPO). nih.gov Through virtual screening and structural optimization, compounds with potent HIF-2α agonistic activity were discovered, with the most promising exhibiting EC50 values in the low micromolar range. nih.gov One compound, 14d, also demonstrated favorable pharmacokinetic properties, suggesting its potential as a lead compound for treating renal anemia. nih.gov

Hypoxia-Inducible Factor-2 Alpha (HIF-2α) Agonism

Hypoxia-inducible factor-2 (HIF-2) is a critical transcription factor in the cellular response to low oxygen conditions, notably regulating the production of erythropoietin (EPO). nih.gov Unexpectedly, through docking-based virtual screening against HIF-2α inhibitors, a 3-phenyl-5-methyl-isoxazole-4-carboxamide derivative, designated v19, was identified as a HIF-2α agonist. nih.gov

Subsequent structural optimization of this initial hit compound led to the development of a series of novel HIF-2α agonists. nih.gov Among these, compounds 12g and 14d demonstrated potent agonistic activity in vitro, with EC₅₀ values of 2.29 μM and 1.78 μM, respectively. nih.gov Molecular dynamics simulations provided insight into their mechanism, suggesting that they allosterically enhance the dimerization of HIF-2, a key step in its activation. nih.gov The promising pharmacokinetic profile of compound 14d, in particular, highlights its potential as a lead compound for conditions like renal anemia. nih.gov

AMPA Receptor Activity Modulation and Inhibition

Isoxazole-4-carboxamide derivatives have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are ionotropic glutamate (B1630785) receptors central to synaptic transmission. nih.govnih.gov Overactivation of these receptors is implicated in pathological conditions such as chronic pain and neurodegenerative diseases. nih.govnih.gov

Studies using whole-cell patch-clamp electrophysiology have shown that these derivatives can act as negative allosteric modulators, binding to regulatory sites on the AMPA receptor distinct from the glutamate-binding domain. nih.gov This interaction does not block physiological transmission entirely but prevents pathological overactivation by altering the receptor's kinetic properties. nih.gov Specifically, certain derivatives significantly inhibit AMPA receptor activity. For instance, compounds CIC-1 and CIC-2 produced an 8-fold and 7.8-fold reduction in AMPA receptor-mediated currents, respectively. nih.govnih.gov

Further research focused on specific AMPA receptor subunits, such as the GluA2-containing receptors crucial for limiting calcium permeability and excitotoxicity. nih.gov Fluorophenyl-isoxazole-carboxamide derivatives, including ISX-11 and ISX-8 , were found to be potent inhibitors of GluA2-containing AMPARs. nih.gov

Inhibitory Activity of Isoxazole-Carboxamide Derivatives on AMPA Receptors
CompoundTargetIC₅₀ (µM)
ISX-11GluA24.4
ISX-11GluA2/34.62
ISX-8GluA24.6
ISX-8GluA2/34.79

These compounds also profoundly altered the biophysical gating properties of the receptors, significantly increasing deactivation rates while decreasing desensitization rates. nih.gov This modulation of receptor kinetics makes these derivatives promising candidates for therapeutic intervention in neurological disorders. nih.govnih.govnih.gov

Influence on Cellular Signaling Pathways

The biological effects of isoxazole-carboxamide derivatives are underpinned by their ability to influence key cellular signaling pathways, particularly those governing cell cycle progression and apoptosis. nih.govespublisher.comscispace.com

Studies have demonstrated that these compounds can induce cell cycle arrest. For example, the isoxazole (B147169) derivative Leflunomide (B1674699) has been shown to cause cell cycle arrest at the S phase. nih.govresearchgate.net In other studies, isoxazole-carboxamide derivatives 2d and 2e were found to induce a delay in the G2/M phase of the cell cycle in Hep3B liver cancer cells. nih.gov Similarly, a combination treatment including the isoxazole-containing drug Sulfamethoxazole resulted in a significant accumulation of MCF-7 breast cancer cells in the G2/M phase. scispace.com

In addition to cell cycle control, these derivatives impact apoptotic pathways. Research has shown that some isoxazole compounds can trigger apoptosis by increasing the activity of key executioner enzymes like caspase-3 and caspase-7. espublisher.com This was further substantiated by findings that a combination of Sulfamethoxazole and Quercetin led to the upregulation of the caspase-3 gene and downregulation of the anti-apoptotic NFkB gene, thereby promoting programmed cell death. scispace.com The ability of certain derivatives to act as kinase inhibitors also suggests a broader influence on cellular signaling cascades. smolecule.com

In Vitro Cellular Activity Mechanisms

The anticancer potential of 4-methylisoxazole-3-carboxamide derivatives has been extensively evaluated in vitro across a variety of human cancer cell lines. These studies have established their antiproliferative effects and begun to uncover the cellular mechanisms responsible, namely the inhibition of proliferation and the induction of apoptosis.

Antiproliferative Effects on Cancer Cell Lines (e.g., Hep3B, HepG2, HeLa, MCF-7, B16F1, Colo205, HL-60)

Isoxazole-carboxamide derivatives have demonstrated a broad spectrum of cytotoxic activity against multiple cancer cell lines. nih.govnih.gov For instance, a series of 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives showed moderate to potent antiproliferative activities. nih.govresearchgate.net Compound 2e was particularly potent against the B16F1 melanoma cell line, while compound 2a showed broad activity against B16F1, Colo205, HepG2, and HeLa cells. researchgate.net

Another study evaluated a series of isoxazole-carboxamide derivatives (2a–2g ) against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines. nih.gov Compounds 2d and 2e were most active against Hep3B cells, while 2d was most effective against HeLa cells. nih.gov In the MCF-7 cell line, compound 2a showed the most significant activity. nih.gov Furthermore, derivatives of 4-formyl-3-methylisoxazole have shown significant cytotoxicity against the HL-60 promyelocytic leukemia cell line.

Antiproliferative Activity (IC₅₀) of Isoxazole-Carboxamide Derivatives
Compound/DerivativeCancer Cell LineIC₅₀ (µM)
Compound 2eB16F10.079
Compound 2aB16F17.55
Compound 2aHeLa40.85
4-formyl-3-methylisoxazole derivativeHL-6019.0
Compound 2dHeLa~48.5 (15.48 µg/ml)
Compound 2dHep3B~72.8 (23 µg/ml)
Compound 2eHep3B~72.8 (23 µg/ml)
Compound 2aMCF-7~126 (39.80 µg/ml)
Sulfamethoxazole + QuercetinMCF-755.97 µg/ml
Sulfamethoxazole + QuercetinHepG2135.9 µg/ml

The primary mechanism behind the cytotoxic effects of these compounds is the inhibition of cancer cell proliferation. nih.govscispace.comnih.gov This is demonstrated by the dose-dependent reduction in cell viability observed in numerous studies. nih.gov The antiproliferative action is often linked to the ability of these compounds to interfere with the cell cycle. As noted previously, isoxazole derivatives can induce cell cycle arrest, preventing cancer cells from dividing and propagating. nih.govscispace.com For example, the accumulation of cells in the G2/M phase upon treatment with derivatives 2d and 2e directly demonstrates an inhibition of proliferation, as the cells are prevented from entering a new cycle of division. nih.govscispace.com

Beyond halting proliferation, this compound derivatives have been shown to actively induce programmed cell death, or apoptosis, in cancer cells. nih.govscispace.com This represents a critical mechanism for eliminating malignant cells. In vitro studies on Hep3B cells revealed that treatment with compounds 2d and 2e not only reduced cell viability but also shifted the mode of cell death from necrosis towards apoptosis. nih.gov This indicates a controlled, programmed cellular death rather than an uncontrolled necrotic breakdown. The induction of apoptosis is further supported by mechanistic data showing the upregulation of pro-apoptotic genes like caspase-3 and the downregulation of anti-apoptotic factors such as NFkB, which collectively push the cell towards a self-destruction pathway. scispace.com

Cell Cycle Arrest

An extensive review of the available scientific literature did not yield specific studies investigating the direct effects of this compound or its immediate derivatives on cell cycle arrest. While other related heterocyclic carboxamides, such as 1,2,4-triazole-3-carboxamide derivatives, have been shown to induce cell cycle arrest in leukemia cell lines, similar mechanistic data for the this compound scaffold is not presently available.

Antimicrobial Mechanisms (e.g., against Mycobacterium tuberculosis, Bacillus subtilis, Escherichia coli)

Derivatives of the isoxazole carboxamide scaffold have demonstrated varied antimicrobial activities, although the precise mechanisms are often multifaceted and dependent on the specific chemical structure.

The antimicrobial potential of isoxazole compounds has been widely studied against a range of microorganisms. researchgate.net Their efficacy is linked to the nitrogen- and oxygen-containing heterocyclic ring, which can readily interact with biological targets like enzymes and receptors through non-covalent bonds. researchgate.net

Against Mycobacterium tuberculosis While direct mechanistic studies on this compound are limited, research on structurally related carboxamides provides insight into potential mechanisms against M. tuberculosis. A key target for several mycobactericidal compounds is the essential mycolic acid transporter MmpL3. researchgate.net Various carboxamide-containing compounds, including indolecarboxamides and tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides, function as MmpL3 inhibitors. researchgate.net Another potential mechanism involves activation by bacterial enzymes. For instance, resistance to indole-4-carboxamide in M. tuberculosis has been linked to mutations in the amidase-encoding gene amiC. nih.gov This suggests that some carboxamides may act as prodrugs, requiring hydrolysis by bacterial amidases like AmiC to release the active pharmacophore, which then inhibits a critical metabolic pathway, such as tryptophan biosynthesis. nih.gov

Against Bacillus subtilis and Escherichia coli Several studies have screened isoxazole derivatives for activity against the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Escherichia coli. The results indicate that activity is highly dependent on the substitutions on the isoxazole ring. For example, certain synthesized isoxazole carboxamide derivatives with electron-withdrawing groups (e.g., halogens) showed moderate to potent activity against E. coli. Other studies have reported that specific isoxazole derivatives exhibit noteworthy antibacterial effects against both B. subtilis and E. coli when compared to standard antibiotics like ampicillin. researchgate.netnih.gov However, some phenyl-isoxazole-carboxamide derivatives were found to have weak or negligible antibacterial activity against several strains, including E. coli. doaj.org The mechanism for compounds that are active is often not fully elucidated but is presumed to involve the disruption of essential cellular processes.

Bacterial SpeciesPotential Mechanism/Observed ActivityCompound Class StudiedCitation
Mycobacterium tuberculosisInhibition of MmpL3 mycolic acid transporter (inferred from related compounds).Indolecarboxamides, THPPs researchgate.net
Mycobacterium tuberculosisProdrug activation via amidase (AmiC) enzyme (inferred from related compounds).Indole-4-carboxamide nih.gov
Bacillus subtilisModerate antibacterial effect observed in screening assays.Isoxazole derivatives researchgate.netnih.gov
Escherichia coliModerate to potent activity, particularly with electron-withdrawing groups.Isoxazole carboxamide derivatives

Anti-Inflammatory Mechanisms (in vitro models)

The anti-inflammatory properties of isoxazole derivatives are a significant area of investigation. In vitro studies on related compounds suggest that a primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.

A study evaluating a series of phenyl-isoxazole-carboxamide derivatives demonstrated that these compounds exhibited moderate to potent inhibitory activity against both COX-1 and COX-2 enzymes. doaj.org One specific derivative, compound A13, was a particularly potent inhibitor of COX-2, with a half-maximal inhibitory concentration (IC₅₀) of 13 nM and a selectivity ratio of 4.63 for COX-2 over COX-1. doaj.org The proposed binding mode suggests that the 5-methyl-isoxazole ring of the compound is pushed toward a secondary binding pocket within the COX-2 enzyme, establishing ideal binding interactions. doaj.org This inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

Furthermore, the active metabolite of the anti-inflammatory agent UTL-5g was identified as 5-methylisoxazole-3-carboxylic acid, a compound structurally very similar to the core of this compound, underscoring the intrinsic anti-inflammatory potential of this chemical scaffold. nih.gov

MechanismIn Vitro ModelKey FindingsCompound Class StudiedCitation
COX-1/COX-2 InhibitionIn vitro COX inhibition assayCompound A13 showed potent COX-2 inhibition (IC₅₀ = 13 nM) and good selectivity.Phenyl-isoxazole-carboxamide derivatives doaj.org
General Anti-inflammatory ActivityMetabolite identificationThe active metabolite of an anti-inflammatory agent was identified as 5-methylisoxazole-3-carboxylic acid.UTL-5g nih.gov

Immunomodulatory Effects (e.g., immunosuppressive and immunostimulatory properties in murine models)

Derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid, which shares a core structure with this compound, have been shown to possess significant and often differential immunomodulatory properties in murine models.

Immunosuppressive Effects: Certain derivatives have demonstrated potent immunosuppressive activity. Studies in mice have shown that amides of 5-amino-3-methylisoxazole-4-carboxylic acid can suppress both humoral (antibody-mediated) and cellular immune responses. nih.gov For example, the derivative MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide) was found to inhibit the humoral immune response in vitro and suppress the eliciting phase of delayed-type hypersensitivity (DTH), a measure of cellular immunity, in vivo. nih.gov This compound also inhibited the production of the pro-inflammatory cytokine TNF-α. nih.gov Another derivative, MM3, was shown to induce strong increases in the expression of pro-apoptotic proteins such as caspases and Fas in Jurkat cells, suggesting that its immunosuppressive action may be mediated by inducing apoptosis in lymphocytes. nih.gov

Immunostimulatory Effects: Conversely, other derivatives of the same isoxazole core can act as immunostimulants. The parent 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide exhibited predominantly stimulatory activity on lymphocyte proliferation in mice. The derivative MO5, while suppressing the effector phase of DTH, was found to stimulate the inductive phase of the same response in vivo, highlighting a complex, dual immunomodulatory profile. nih.gov This suggests that subtle changes to the chemical structure can switch the compound's activity from immunosuppressive to immunostimulatory, a property that depends heavily on the nature and location of substituents. nih.gov

EffectModel SystemKey FindingsCompound Class/DerivativeCitation
ImmunosuppressiveMurine models (in vivo/in vitro)Inhibited humoral and cellular immune responses; inhibited TNF-α production.5-amino-3-methylisoxazole-4-carboxylic acid amides (e.g., MO5) nih.gov
Immunosuppressive (Pro-apoptotic)Jurkat cell lineIncreased expression of caspases and Fas, suggesting apoptosis induction.5-amino-N'-[2-(2,4-dihydroxyphenyl)ethylidene]-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) nih.gov
ImmunostimulatoryMurine models (in vitro)Stimulated lymphocyte proliferation.5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide
Mixed (Stimulatory/Suppressive)Murine DTH model (in vivo)Stimulated the inductive phase but inhibited the eliciting phase of DTH.5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5) nih.gov

Non-Clinical Therapeutic Potential based on Mechanistic Studies

Preclinical Models of Antihyperalgesia

Derivatives of isoxazole carboxamide have shown promise as potential analgesics in preclinical models of pain, acting through non-opioid mechanisms.

In a study using mouse models, novel 3-substituted-isoxazole-4-carboxamide derivatives were evaluated for antinociceptive (pain-relieving) activity. doaj.orgnih.gov Several compounds showed low to moderate analgesic effects in both the acetic acid-induced writhing test (a model of inflammatory pain) and the hot plate test (a model of central pain). nih.gov Notably, the analgesic effects of the most active compounds were not reversed by naloxone, an opioid receptor antagonist, indicating that their mechanism is independent of the opioid system. researchgate.netdoaj.orgnih.gov Docking studies suggested that these compounds may exert their effects by binding to non-opioid targets such as COX-1, COX-2, and the human capsaicin (B1668287) receptor (TRPV1). doaj.orgnih.gov

Further research into isoxazole-4-carboxamide derivatives has identified them as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov Overactivation of AMPA receptors is a key process in central sensitization, which amplifies pain signals in chronic inflammatory and neuropathic pain states. nih.govtranspharmation.com Specific isoxazole-4-carboxamide derivatives acted as negative allosteric modulators of AMPA receptors, potently inhibiting their activity. nih.gov This mechanism offers a promising non-opioid strategy for managing chronic pain by counteracting the pathological amplification of pain signals in the central nervous system. nih.gov

Potential in Renal Anemia Treatment (via HIF-2α agonism)

A significant therapeutic potential for isoxazole carboxamide derivatives has been identified in the treatment of renal anemia through the activation of the hypoxia-inducible factor (HIF) pathway. Anemia is a common complication of chronic kidney disease (CKD) due to the insufficient production of erythropoietin (EPO) by the failing kidneys. nih.gov

The HIF-2α transcription factor is a master regulator of EPO production in response to low oxygen levels. nih.gov Pharmacological activation of the HIF pathway is seen as a more physiological approach to treating renal anemia compared to standard therapies. nih.gov A recent study used docking-based virtual screening to identify novel agonists of HIF-2α. nih.gov This screen unexpectedly identified a 3-phenyl-5-methyl-isoxazole-4-carboxamide derivative (v19) as a hit. nih.gov Subsequent structural optimization of this hit compound led to the development of a series of potent 3-aryl-5-methyl-isoxazole-4-carboxamide analogs that function as HIF-2α agonists. nih.gov The lead compound from this series, compound 14d , demonstrated excellent agonistic activity for HIF-2α, effectively promoting the expression of the EPO gene. nih.gov These findings strongly suggest that compounds based on the methyl-isoxazole-carboxamide scaffold are auspicious lead candidates for developing novel oral therapies for the treatment of renal anemia. nih.gov

Insecticidal Activity Mechanisms

In vitro and non-clinical research into the derivatives of this compound has revealed potential mechanisms by which this class of compounds exerts its insecticidal effects. While specific studies on this compound are not extensively available in public literature, the broader family of isoxazole and isoxazoline (B3343090) carboxamides has been the subject of significant investigation. These studies point primarily towards two principal modes of action: the disruption of neurotransmitter-gated ion channels and the inhibition of critical enzymes in the insect nervous system.

The primary and most well-documented mechanism of insecticidal action for isoxazoline derivatives, a closely related class of compounds, is the antagonism of γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) in the insect nervous system. GABA is the principal inhibitory neurotransmitter in insects, and its binding to GABACls opens the channels, allowing an influx of chloride ions that hyperpolarizes the neuron, making it less likely to fire.

Derivatives of isoxazole have been shown to act as non-competitive antagonists at this receptor. They are thought to bind to a site within the chloride channel pore, physically blocking the passage of ions. This blockage prevents the inhibitory action of GABA, leading to hyperexcitation of the central nervous system, followed by paralysis and death of the insect.

For instance, studies on various 4,5-disubstituted 3-isoxazolol analogues, which share the core isoxazole ring, have demonstrated their action as competitive antagonists of housefly GABA receptors. nih.gov These findings suggest that the isoxazole scaffold is key to this antagonistic activity. The introduction of different substituents at various positions on the isoxazole ring can modulate the potency and selectivity of these compounds for insect GABA receptors over vertebrate receptors, a crucial aspect for developing targeted insecticides.

Another significant, though less universally attributed, mechanism for some isoxazole carboxamide derivatives is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. The termination of the ACh signal is essential for proper nerve function.

Research on certain 3-oxoisoxazole-2(3H)-carboxamides and isoxazol-3-yl carbamates has demonstrated their potent AChE inhibitory properties, leading to effective mosquitocidal activity against both susceptible and resistant strains of Anopheles gambiae. nih.gov Inhibition of AChE leads to an accumulation of ACh in the synapse, causing continuous nerve stimulation, which results in convulsions, paralysis, and ultimately, the death of the insect. Some carboxamide derivatives have also shown moderate inhibitory effects on AChE in other insect species, such as Myzus persicae (green peach aphid). bohrium.com

Kinetic studies with some indole-isoxazole carbohydrazide (B1668358) derivatives have indicated a competitive inhibition pattern for AChE, suggesting that these molecules may compete with the natural substrate, acetylcholine, for the active site of the enzyme. nih.gov

The following tables present data from studies on various isoxazole derivatives, illustrating their insecticidal activity and their effects on specific molecular targets.

Table 1: Insecticidal Activity of Isoxazole Derivatives Against Various Pest Species

Compound/Derivative ClassTarget Pest SpeciesMetricValueReference(s)
4-(3-Biphenylyl)-5-carbamoyl-3-isoxazololHousefly (Musca domestica)LD₅₀5.6 nmol/fly nih.gov
Isoxazol-3-yl dimethylcarbamatesMalaria Mosquito (Anopheles gambiae)Contact ToxicityExcellent nih.gov
3-Oxoisoxazole-2(3H)-dimethylcarboxamidesMalaria Mosquito (Anopheles gambiae)Contact ToxicityExcellent nih.gov
Carboxamide derivativesColorado Potato Beetle (Leptinotarsa decemlineata)ActivityHigh (most active of compounds tested) bohrium.com

Table 2: In Vitro Inhibitory Activity of Isoxazole Derivatives

Compound/Derivative ClassTarget Enzyme/ReceptorTarget OrganismMetricValueReference(s)
4-(3-Biphenylyl)-5-carbamoyl-3-isoxazololGABA Receptor (ac variant)Housefly (Musca domestica)IC₅₀30 µM nih.gov
4-(3-Biphenylyl)-5-carbamoyl-3-isoxazololGABA Receptor (bc variant)Housefly (Musca domestica)IC₅₀34 µM nih.gov
Carboxamide derivative (3n)Acetylcholinesterase (commercial)-IC₅₀0.18 ± 0.01 µM bohrium.com
Carboxamide derivative (3o)Acetylcholinesterase (commercial)-IC₅₀0.13 ± 0.01 µM bohrium.com
Carboxamide derivative (3n)Acetylcholinesterase (homogenate)Green Peach Aphid (Myzus persicae)IC₅₀0.65 ± 0.02 µM bohrium.com
Carboxamide derivative (3o)Acetylcholinesterase (homogenate)Green Peach Aphid (Myzus persicae)IC₅₀0.24 ± 0.01 µM bohrium.com
Indole-isoxazole carbohydrazide (5d)Acetylcholinesterase-IC₅₀29.46 ± 0.31 µM nih.gov

These findings from related compounds provide strong indications that the insecticidal activity of the this compound scaffold likely stems from its ability to interfere with fundamental neurological processes in insects, primarily through the disruption of GABA-gated chloride channels or the inhibition of acetylcholinesterase. The specific mechanism and potency would, of course, be dependent on the full structure of the derivative .

Structure Activity Relationship Sar Studies of 4 Methylisoxazole 3 Carboxamide Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of 4-methylisoxazole-3-carboxamide derivatives are profoundly influenced by the nature and position of various substituents. Research has demonstrated that even minor chemical alterations can lead to significant changes in biological outcomes, targeting everything from cancer cells to central nervous system receptors.

For instance, in the context of anticancer activity, the substitution pattern on an appended phenyl ring is a key determinant of potency. Studies on related isoxazole (B147169) carboxamide scaffolds have shown that the presence of halogens (such as fluorine and chlorine) on a 3-phenyl ring can enhance antiproliferative activities. nih.gov In one study, while unsubstituted 3-phenyl isoxazole compounds showed weak activity, their halogen-substituted counterparts were more effective against certain cancer cell lines. nih.gov

In the modulation of AMPA receptors, which are crucial in neurotransmission, specific substituents on a phenyl ring attached to the carboxamide nitrogen dramatically affect activity. Derivatives with methoxy (B1213986) (-OCH₃) groups have been shown to significantly enhance inhibitory activity. nih.gov This enhancement is attributed to the potential for hydrogen bonding and resonance effects, which can stabilize the interaction with the receptor. nih.gov The spatial arrangement and electronic properties of these substituents are critical, with bulky groups potentially causing steric hindrance that diminishes activity. mdpi.com

The selectivity of these compounds for different biological targets is also a key consideration. For example, a series of isoxazole derivatives were evaluated for their inhibitory action against carbonic anhydrase (CA), an enzyme linked to several human malignancies. acs.orgresearchgate.net The SAR analysis revealed that the type of aromatic ring and its substitution pattern were crucial in determining the inhibitory potential against the CA enzyme. acs.org

The table below summarizes the impact of various substituents on the biological activity of isoxazole carboxamide derivatives based on findings from different studies.

Core Scaffold Variation Substituent Position of Substitution Observed Impact on Biological Potency Target
5-Methyl-3-phenylisoxazole-4-carboxamide (B2444219)Halogens (F, Cl)3-Phenyl ringEnhanced activityAnticancer (Hep3B, MCF-7) nih.gov
Isoxazole-4-carboxamide4-Chloro-2,5-dimethoxyphenylCarboxamide nitrogenPotent inhibition, superior activityAMPA Receptor nih.gov
Isoxazole-4-carboxamide3,4,5-TrimethoxyphenylCarboxamide nitrogenEnhanced receptor affinity, high potencyAMPA Receptor nih.gov
Isoxazole-4-carboxamideTrifluoromethoxy (-OCF₃)Carboxamide nitrogenModerate activity, offset by steric hindranceAMPA Receptor nih.gov
Isoxazole derivativesVarious aromatic ringsVariedDetermined inhibitory potentialCarbonic Anhydrase acs.org

Contribution of Specific Functional Groups to Activity

Phenyl Group: The phenyl group is a common substituent, often attached to the carboxamide nitrogen. Its orientation and substitution pattern are critical. The spatial arrangement between the phenyl and isoxazole rings is crucial for effective binding to receptors like the AMPA receptor. nih.govmdpi.com Non-coplanarity is often favored for optimal alignment within a receptor's binding pocket. mdpi.com

Halogens (Chloro, Fluoro): Halogen atoms, particularly chlorine and fluorine, are frequently used to enhance biological activity. Their electron-withdrawing properties can alter the electronic distribution of the molecule, improving interactions with target proteins. For example, a 4-chloro-2,5-dimethoxyphenyl substitution was found to be highly effective in AMPA receptor modulation, maximizing π–π stacking and hydrogen bonding. nih.gov In another context, substitutions with fluorine and/or chlorine on a 3-phenyl ring improved antiproliferative activity. nih.gov However, the position is key, as a 2-chloro-6-fluorophenyl substitution led to diminished activity due to steric hindrance. mdpi.com

Methoxy Group: As mentioned, methoxy groups on an attached phenyl ring can significantly increase potency, as seen in AMPA receptor modulators. nih.gov Their ability to participate in hydrogen bonding and their resonance effects contribute to a more stable drug-receptor complex. nih.gov The 3,4,5-trimethoxyphenyl moiety, for instance, provides multiple points of interaction, enhancing receptor affinity. nih.gov

The following table details the contribution of specific functional groups to the activity of isoxazole carboxamide derivatives.

Functional Group Typical Location Contribution to Activity Example Compound/Series
Phenyl Attached to carboxamide nitrogenProvides a scaffold for further substitution; spatial orientation is critical for binding. nih.govmdpi.comIsoxazole-4-carboxamide AMPA receptor modulators nih.gov
Halogens (Cl, F) Phenyl ringElectron-withdrawing effects can enhance potency; can also cause steric hindrance depending on position. nih.govmdpi.comCIC-11 (2-chloro-6-fluorophenyl) mdpi.com, Halogenated 3-phenylisoxazoles nih.gov
Methoxy (-OCH₃) Phenyl ringEnhances activity through hydrogen bonding and resonance effects. nih.govCIC-2 (4-chloro-2,5-dimethoxyphenyl) nih.gov
Methyl (-CH₃) Position 4 of the isoxazole ringDefines the core scaffold and influences its steric and electronic properties.This compound

Advanced Research Applications of 4 Methylisoxazole 3 Carboxamide in Chemical Biology

Application as a Directing Group in Organic Synthesis

In organic synthesis, a directing group is a functional group that controls the regioselectivity of a reaction, guiding a reagent to a specific position on a molecule. The carboxamide functionality is a well-established directing group for transition-metal-catalyzed C–H bond functionalization. thieme-connect.denih.gov This strategy allows for the selective introduction of new functional groups at positions that would otherwise be unreactive.

While specific studies detailing 4-Methylisoxazole-3-carboxamide as a directing group are not extensively documented, the principles of C-H activation chemistry suggest its potential. The nitrogen atom of the isoxazole (B147169) ring and the oxygen atom of the carboxamide can act as a bidentate chelating system to a metal catalyst. This coordination would bring the metal center in close proximity to the C5 position of the isoxazole ring or potentially a C-H bond on an N-aryl substituent, facilitating site-selective functionalization. This approach is a powerful tool for creating functionalized carbazoles and other complex heterocycles from carboxamide precursors. thieme-connect.de The development of such catalyst-controlled functionalizations represents a significant advance in creating diverse molecular architectures from common heterocyclic scaffolds. nih.gov

Integration as an Unnatural Amino Acid in Peptide Synthesis

Unnatural amino acids are crucial tools in drug discovery, used to create peptidomimetics with improved stability, potency, and selectivity. sigmaaldrich.com The isoxazole scaffold is particularly valuable for designing these non-proteinogenic amino acids. While this compound itself is not an amino acid, its corresponding carboxylic acid, 4-Methylisoxazole-3-carboxylic acid , is a direct precursor for this application.

Research on a constitutional isomer, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) , provides a clear blueprint for how such structures are integrated into peptides. nih.govnih.govmdpi.com AMIA is classified as a β-amino acid and has been successfully incorporated into peptide chains using solid-phase peptide synthesis (SPPS). nih.govumw.edu.pl The study demonstrated that AMIA could be coupled to the N-terminus of resin-bound peptides, creating novel α/β-mixed peptide hybrids. mdpi.com This work highlights the feasibility of using isoxazole-based amino acids to generate new classes of bioactive peptides. nih.govmdpi.com The methodology allows for the insertion of the unnatural residue at various positions within a peptide sequence, significantly expanding the chemical diversity of synthetic peptides. mdpi.com

Table 1: Model Peptides Modified with 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)

Original Peptide Sequence Modified Peptide Sequence Application Reference
H-DVYT-NH₂ AMIA-DVYT-NH₂ Characterization of α/β-peptide hybrids mdpi.com
H-EAAA-NH₂ AMIA-EAAA-NH₂ Characterization of α/β-peptide hybrids mdpi.com
H-PPPP-NH₂ AMIA-PPPP-NH₂ Characterization of α/β-peptide hybrids mdpi.com
H-PPPPP-NH₂ AMIA-PPPPP-NH₂ Characterization of α/β-peptide hybrids mdpi.com

Role as a Synthetic Intermediate in Novel Chemical Entity Discovery

The methylisoxazole carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for the synthesis of novel therapeutic agents. kuey.net Its value lies in its metabolic stability and its ability to be readily functionalized to explore structure-activity relationships.

One prominent example involves the drug Leflunomide (B1674699), a derivative of 5-methylisoxazole-4-carboxamide (B3392548) used to treat rheumatoid arthritis. nih.gov However, concerns about toxicity related to the cleavage of the isoxazole ring led to further research. nih.gov In subsequent drug optimization studies, the isomeric 5-methylisoxazole-3-carboxamide (B1215236) scaffold was investigated. This structural modification resulted in compounds with reduced toxicity while maintaining significant anti-inflammatory and antiarthritic effects. nih.gov

Furthermore, derivatives of methylisoxazole carboxamides have been synthesized and evaluated for a range of biological activities. researchgate.net For instance, a series of 5-methylisoxazole-3-carboxamide derivatives were synthesized from 5-methylisoxazole-3-carbonyl chloride and various amines, yielding compounds with significant antitubercular activity against Mycobacterium tuberculosis. researchgate.net The isoxazole ring can also undergo ring transformation reactions. An isoxazole-4-carbaldehyde (B1288839) derivative, for example, was successfully converted into 3-cyano-1,5-benzodiazepine C-nucleosides, demonstrating the utility of the isoxazole core in constructing entirely different heterocyclic systems. nih.gov

Table 2: Bioactive Compounds Derived from Methylisoxazole Carboxamide Scaffolds

Scaffold/Precursor Resulting Compound Class Biological Activity Reference
5-Methylisoxazole-3-carboxamide N-Aryl/Alkyl Amide Derivatives Antitubercular researchgate.net
5-Methylisoxazole-3-carboxamide Leflunomide Analogs (UTL-5 Series) Anti-inflammatory, Antiarthritic nih.gov
Isoxazole-4-carboxamide Various Derivatives AMPA Receptor Modulation nih.gov
Isoxazole-4-carbaldehyde 3-Cyano-1,5-benzodiazepine C-nucleosides Heterocyclic Synthesis Intermediate nih.gov
Isoxazole Carboxamides General Derivatives Antimicrobial, Anticancer kuey.net

These examples underscore the importance of this compound and its isomers as versatile synthetic intermediates, enabling the discovery of novel compounds with diverse therapeutic potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.